Salsolinol hydrobromide Salsolinol hydrobromide
Brand Name: Vulcanchem
CAS No.: 38221-21-5
VCID: VC21345650
InChI: InChI=1S/C10H13NO2.BrH/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6;/h4-6,11-13H,2-3H2,1H3;1H/t6-;/m0./s1
SMILES: CC1C2=CC(=C(C=C2CCN1)O)O.Br
Molecular Formula: C10H14BrNO2
Molecular Weight: 260.13 g/mol

Salsolinol hydrobromide

CAS No.: 38221-21-5

Cat. No.: VC21345650

Molecular Formula: C10H14BrNO2

Molecular Weight: 260.13 g/mol

* For research use only. Not for human or veterinary use.

Salsolinol hydrobromide - 38221-21-5

CAS No. 38221-21-5
Molecular Formula C10H14BrNO2
Molecular Weight 260.13 g/mol
IUPAC Name (1S)-1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide
Standard InChI InChI=1S/C10H13NO2.BrH/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6;/h4-6,11-13H,2-3H2,1H3;1H/t6-;/m0./s1
Standard InChI Key OGMGXKJQIOUTTB-RGMNGODLSA-N
Isomeric SMILES C[C@H]1C2=CC(=C(C=C2CCN1)O)O.Br
SMILES CC1C2=CC(=C(C=C2CCN1)O)O.Br
Canonical SMILES CC1C2=CC(=C(C=C2CCN1)O)O.Br

Chemical Structure and Properties

Chemical Identity and Nomenclature

Salsolinol hydrobromide is the hydrobromide salt of salsolinol, a tetrahydroisoquinoline derivative. Its systematic chemical name is (1S)-1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide. The compound is also known by several synonyms including 6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-1-methyl-, hydrobromide, (S)- and (S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide .

Molecular Characteristics

Salsolinol hydrobromide has a molecular formula of C10H14BrNO2, representing the salsolinol base (C10H13NO2) combined with hydrobromic acid (HBr). Its molecular weight is 260.13 g/mol, as calculated using standard atomic weight values . The compound's structure features a tetrahydroisoquinoline core with hydroxyl groups at positions 6 and 7, a methyl group at position 1, and a bromine counterion.

Physical Properties

The compound typically exists as a solid at room temperature. According to solubility data, salsolinol hydrobromide has a solubility in water of approximately 5 mg/mL when warmed . This moderate water solubility is an important characteristic for its use in experimental studies, allowing for the preparation of aqueous solutions for biological testing.

Table 1: Physical and Chemical Properties of Salsolinol Hydrobromide

PropertyValue
Molecular FormulaC10H14BrNO2
Molecular Weight260.13 g/mol
Physical StateSolid
Water Solubility5 mg/mL (warmed)
CAS Number38221-21-5
Parent CompoundSalsolinol (CID 91588)

Biological Significance

Endogenous Production

An intriguing aspect of salsolinol is its potential endogenous production. Research has demonstrated that certain gut microbiota, particularly Escherichia coli and related enterobacteria, have the capacity to produce salsolinol in the presence of dopamine, and this production is enhanced by the presence of alcohol . This finding has significant implications for understanding the compound's presence in biological systems and its potential role in neurological processes influenced by gut microbiota.

The production of salsolinol by E. coli has been confirmed through rigorous analytical methods including liquid chromatography-mass spectrometry (LC-MS). When E. coli is cultured in media containing dopamine, the production of salsolinol can be observed and quantified. This production varies based on the growth medium, with significant differences observed between common laboratory media and specialized media such as sSIM (simplified small intestinal medium) .

Neurological Mechanisms

Analytical Identification and Characterization

Chromatographic Analysis

The identification and quantification of salsolinol can be performed using various chromatographic techniques. Reversed-phase liquid chromatography coupled with mass spectrometry (LC-MS) has been successfully employed for the detection and quantification of salsolinol in biological samples . In these analyses, salsolinol typically exhibits specific retention times that can be used for its identification.

Research has shown that when analyzed using reversed-phase LC-MS in positive ion electrospray ionization (ESI) mode, salsolinol demonstrates a characteristic retention time of approximately 1.50 minutes. The measured exact mass-to-charge ratio (m/z) for salsolinol is 180.1019, which matches the calculated exact mass with high precision (0.0 ppm error) .

Mass Spectrometric Characterization

Mass spectrometry provides definitive identification of salsolinol through its characteristic fragmentation pattern. Product ion spectra obtained at various collision energy (CE) settings (20, 30, and 40) yield consistent fragmentation patterns that can be used for the unambiguous identification of salsolinol .

Additional confirmation can be achieved using orthogonal chromatography modes such as hydrophilic interaction liquid chromatography (HILIC). In HILIC analysis, salsolinol exhibits different retention characteristics compared to reversed-phase chromatography, providing complementary identification data. When analyzed using HILIC LC-MS in positive ion ESI mode, salsolinol shows a retention time of approximately 5.83 minutes for the analytical standard .

Table 2: Analytical Parameters for Salsolinol Identification

Analytical MethodParameterValue
Reversed-phase LC-MSRetention Time~1.50 min
Reversed-phase LC-MSMeasured m/z180.1019
HILIC LC-MSRetention Time~5.83 min
HILIC LC-MSMeasured m/z180.1019

Synthesis and Preparation

Chemical Synthesis

The synthesis of salsolinol hydrobromide typically involves the condensation of acetaldehyde with dopamine, followed by treatment with hydrobromic acid to form the hydrobromide salt. This synthetic approach mirrors one of the potential endogenous formation pathways of salsolinol in biological systems.

The reaction proceeds through a Pictet-Spengler cyclization, in which the amine group of dopamine reacts with the carbonyl group of acetaldehyde to form an iminium intermediate. This intermediate undergoes intramolecular cyclization to form the tetrahydroisoquinoline ring structure characteristic of salsolinol. The resulting salsolinol is then treated with hydrobromic acid to form the hydrobromide salt, which typically has improved stability and handling properties compared to the free base.

Microbial Production

An alternative approach to obtaining salsolinol is through microbial production. As demonstrated in research, certain enterobacteria, particularly E. coli, can produce salsolinol when cultured in media containing dopamine . The production can be influenced by various factors, including the type of growth medium and the presence of ethanol.

Experimental studies have shown that the production of salsolinol by E. coli can be optimized by selecting appropriate culture conditions. For instance, the production is significantly higher in simplified small intestinal medium (sSIM) compared to common laboratory media such as Luria broth (LB), De Man, Rogosa, Sharpe (MRS) broth, brain heart infusion broth (BHI), and tryptic soy broth (TSB) . Additionally, the supplementation of the medium with 4% ethanol has been shown to enhance salsolinol production by certain organisms.

Table 3: Factors Influencing Salsolinol Production by Enterobacteria

FactorEffect on Salsolinol Production
Growth MediumsSIM > Common Laboratory Media
Ethanol AdditionEnhanced Production with 4% Ethanol
Dopamine PresenceRequired for Production
Bacterial SpeciesVariation Among Enterobacteriaceae

Research Applications and Implications

Neuropharmacological Research

Salsolinol hydrobromide serves as a valuable tool in neuropharmacological research, particularly in studies investigating dopaminergic systems and opioid receptors. Its ability to interact with μ-opioid receptors and influence dopaminergic neurotransmission makes it useful for studying neural mechanisms related to reward, addiction, and pain processing .

Researchers utilize salsolinol hydrobromide in experimental studies to investigate the neurochemical basis of various behaviors and neurological conditions. Its well-defined chemical properties and biological activities make it suitable for controlled laboratory experiments aiming to elucidate the role of specific neural pathways in health and disease.

Implications for Neurological Disorders

The potential neurotoxic properties of salsolinol have led to extensive research on its possible role in the pathogenesis of neurodegenerative disorders, particularly Parkinson's disease. Studies have investigated whether endogenous or exogenous salsolinol might contribute to the degeneration of dopaminergic neurons characteristic of this disorder.

FormStorage TemperatureStability Period
Powder-20°C3 years
Powder4°C2 years
In Solvent-80°C6 months
In Solvent-20°C1 month

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